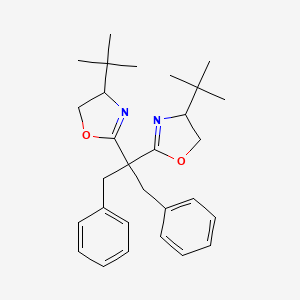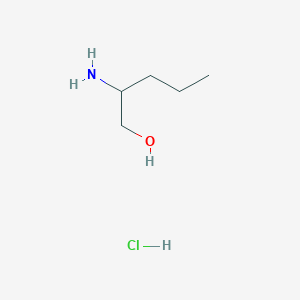
2-Amino-1-pentanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopentan-1-ol hydrochloride is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . It is a chiral building block used in asymmetric synthesis and is often employed in research settings . The compound is typically found as a solid and is soluble in water and alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminopentan-1-ol hydrochloride can be achieved through various methods. One common approach involves the reduction of 2-nitropentane, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the hydrochloride salt . Another method includes the reductive amination of pentanal with ammonia, followed by hydrogenation and treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for 2-aminopentan-1-ol hydrochloride typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-Aminopentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pentanal or pentanone.
Reduction: Formation of 2-aminopentane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Aminopentan-1-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-aminopentan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms . The compound’s hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, making it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
2-Aminopentane: Lacks the hydroxyl group, making it less versatile in certain reactions.
2-Amino-2-methylpropan-1-ol: Contains a methyl group, which affects its steric properties and reactivity.
2-Amino-3-methylbutan-1-ol: Has a different carbon chain length, influencing its physical and chemical properties.
Uniqueness
2-Aminopentan-1-ol hydrochloride is unique due to its chiral nature and the presence of both hydroxyl and amino groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable building block in asymmetric synthesis .
Properties
Molecular Formula |
C5H14ClNO |
|---|---|
Molecular Weight |
139.62 g/mol |
IUPAC Name |
2-aminopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-2-3-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H |
InChI Key |
HHOPGOUAQOFPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506841.png)
![Sodium 2-amino-3-{[2,3-bis(hexadecanoyloxy)propyl phosphonato]oxy}propanoic acid](/img/structure/B12506846.png)
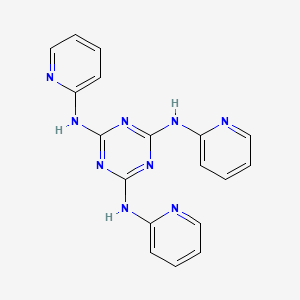
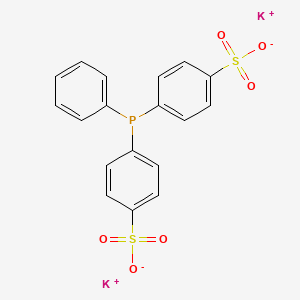
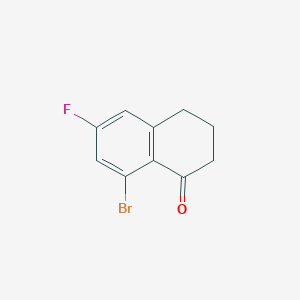
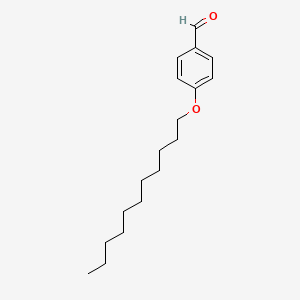
![2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane](/img/structure/B12506885.png)
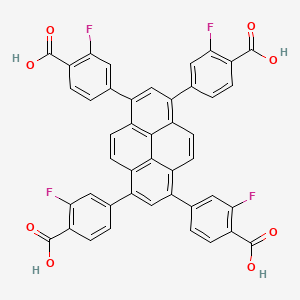

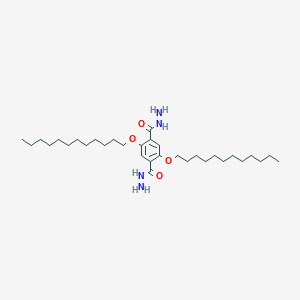
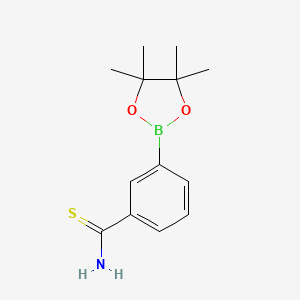
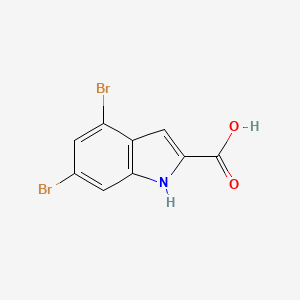
![4-[2-Hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B12506915.png)
